molecular formula C7H6N2 B1212597 6-Azaindole CAS No. 271-29-4

6-Azaindole

Cat. No. B1212597
CAS RN: 271-29-4
M. Wt: 118.14 g/mol
InChI Key: XLKDJOPOOHHZAN-UHFFFAOYSA-N
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Patent
US08957103B2

Procedure details

An indole glyoxyl ester is reacted with a phenyl acetamide derivative in a one-pot reaction in an inert solvent in the presence of a strong base. Preferably an ether is used as an inert solvent, such as tetrahydrofurane or dioxane. As a base potassium tert.-butoxide can for example be used. The water formed during the reaction is removed, for example by using a molecular sieve. The phenyl acetamides used as starting material are readily available from the corresponding acetic acids which are converted to the acid chloride and hydrolyzed with ammonia. The indole glyoxyl esters (R=methyl, ethyl) can be synthesized by Friedel-Crafts-type acylation of the corresponding indole derivative with methyl or ethyl oxalyl chloride, cf. Tetrahedron 1999, 55 (43), 12577-12594. The corresponding azaindole glyoxyl esters can be prepared according to the method reported in J. Org. Chem. 2002, 67: 6226-6227 or by Friedel-Crafts acylation in the presence of aluminum chloride, cf. Organic Letters (2000) vol. 2, no. 10, 1485-1487. The 4- and 6-azaindole starting compounds can be prepared by reacting 2-chloro-3-nitropyridine or 3-nitro-4-chloropyridine with vinyl magnesium bromide to give the 7-chloro-substituted 4- or 6-azaindole. The chloro substituent is then removed by catalytic hydrogenation. Said reactions are carried out as described in J. Org. Chem. 67: 2345-2347 (2002) and J. Heterocycl. Chem. 29: 359-363 (1992). The 4-aza-indole starting compound can also be synthesized according to the procedures disclosed in Org. Biomol. Chem. 3, 20, 3701-3706 (2005).
[Compound]
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4- and 6-azaindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
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Type
solvent
Reaction Step Nine
Quantity
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Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
phenyl acetamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
acetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
methyl or ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=C[CH:8]=2)[CH:3]=[CH:2]1.C1(CC([NH2:19])=O)C=CC=CC=1.CC(C)([O-])C.[K+].N.N1C2C(=CC=CC=2)C=N1.[Cl-].[Al+3].[Cl-].[Cl-].ClC1C([N+]([O-])=O)=CC=CN=1.[N+](C1C=NC=CC=1Cl)([O-])=O.C([Mg]Br)=C>O.O1CCOCC1.O1CCCC1.CCOCC>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[N:19][CH:8]=2)[CH:3]=[CH:2]1 |f:2.3,6.7.8.9|

Inputs

Step One
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
4- and 6-azaindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)N
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Fourteen
Name
phenyl acetamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
acetic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
methyl or ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=CC2=CC=NC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.